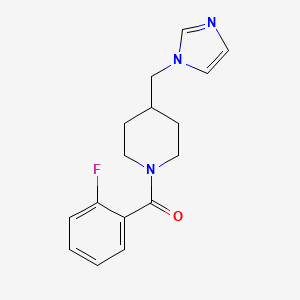

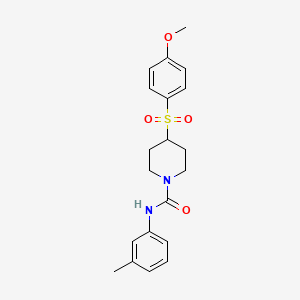

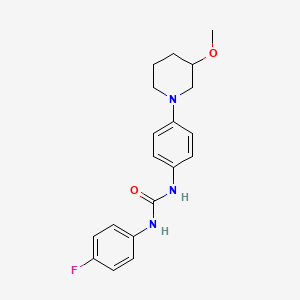

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl reactive compound that is used to modify cysteine residues in proteins. MTSES is widely used due to its ability to selectively modify cysteine residues in proteins, which makes it a valuable tool in the study of protein structure and function.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide is involved in studies focusing on its chemical properties and reactions. Golub and Becker (2015) explored the effects of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, highlighting the formation of α-monomethoxy and α,α'-dimethoxy derivatives in specific conditions (Golub & Becker, 2015).

Synthesis and Pharmacological Properties

This compound has been studied for its role in the synthesis of pharmacologically active substances. Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives with piperidine rings for their effects on gastrointestinal motility (Sonda et al., 2004). Another study by Banerjee et al. (2002) involved the synthesis of solvated derivatives of this compound, potentially as antineoplastic agents (Banerjee et al., 2002).

Medicinal Chemistry and Biological Activities

In medicinal chemistry, Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazones containing piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016). Additionally, Khalid et al. (2014) synthesized N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, evaluating their enzyme inhibition activities (Khalid et al., 2014).

Chemical Synthesis and Optimization

Yang et al. (2013) developed a one-pot synthetic strategy for preparing aryl carboxamido sulfonic acid derivatives, starting from m-(chlorosulfonyl)benzoyl chloride (Yang et al., 2013). Böck et al. (2020) worked on variations of the parent compound SNAP-5114, synthesizing potential mGAT4 inhibitors (Böck et al., 2020).

Inhibitor Studies and Therapeutic Potential

Venkatesan et al. (2004) synthesized derivatives of this compound, investigating their potential as tumor necrosis factor-α and matrix metalloproteinase inhibitors (Venkatesan et al., 2004). Wang et al. (2008) explored the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging, which could have applications in human CCR8 imaging (Wang et al., 2008).

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15-4-3-5-16(14-15)21-20(23)22-12-10-19(11-13-22)27(24,25)18-8-6-17(26-2)7-9-18/h3-9,14,19H,10-13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWLDOYKBNQUEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2418769.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline](/img/structure/B2418776.png)

![6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B2418777.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2418778.png)

![3-(4-chlorophenyl)-4-(2-oxopyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B2418783.png)

![N-(4-methylbenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2418785.png)

![4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2418788.png)

![[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid](/img/structure/B2418789.png)